molecular formula C17H20ClNO2 B276705 N-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-N-ethylamine

N-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-N-ethylamine

Cat. No. B276705
M. Wt: 305.8 g/mol
InChI Key: CPMHUJVGUMZYII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-N-ethylamine, also known as OCA or OCA-B, is a chemical compound that has been widely used in scientific research. This compound belongs to the family of arylalkylamines and has been found to have several interesting properties that make it useful in various research applications.

Scientific Research Applications

N-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-N-ethylamine has been found to have several interesting properties that make it useful in various scientific research applications. One of the most significant applications of N-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-N-ethylamine is in the study of the melanocortin system. N-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-N-ethylamine has been shown to be a potent and selective agonist of the melanocortin-1 receptor (MC1R), which is involved in the regulation of skin pigmentation and hair color. N-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-N-ethylamine has also been found to have potential therapeutic applications in the treatment of obesity, diabetes, and other metabolic disorders.

Mechanism of Action

The mechanism of action of N-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-N-ethylamine involves its binding to the MC1R and activation of the cAMP signaling pathway. This leads to the activation of downstream signaling pathways, including the activation of protein kinase A (PKA) and the phosphorylation of cAMP response element-binding protein (CREB). The activation of these pathways leads to the regulation of gene expression and the production of melanin in melanocytes.
Biochemical and Physiological Effects:
N-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-N-ethylamine has been found to have several biochemical and physiological effects, including the stimulation of melanin production, the regulation of energy metabolism, and the modulation of immune function. N-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-N-ethylamine has also been found to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-N-ethylamine is its potency and selectivity for the MC1R, which makes it a useful tool for studying the melanocortin system. However, N-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-N-ethylamine has also been found to have some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-N-ethylamine, including the development of more potent and selective agonists of the MC1R, the investigation of the therapeutic potential of N-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-N-ethylamine in the treatment of metabolic disorders, and the exploration of the role of N-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-N-ethylamine in modulating immune function. Additionally, further research is needed to elucidate the mechanisms underlying the anti-inflammatory and antioxidant properties of N-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-N-ethylamine and to identify any potential side effects or toxicity associated with its use.
Conclusion:
In conclusion, N-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-N-ethylamine is a chemical compound that has been widely used in scientific research due to its interesting properties and potential applications in the study of the melanocortin system and the treatment of metabolic disorders. While there are still some limitations and unanswered questions regarding the use of N-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-N-ethylamine, its unique properties make it a valuable tool for researchers in a variety of fields.

Synthesis Methods

The synthesis of N-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-N-ethylamine involves several steps, starting from the reaction of 3-methoxybenzylamine with 4-chlorobenzyl chloride to form the intermediate product, which is then reacted with sodium hydride and ethyl bromide to obtain the final product. The purity of N-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-N-ethylamine can be improved by recrystallization from ethanol.

properties

Molecular Formula

C17H20ClNO2

Molecular Weight

305.8 g/mol

IUPAC Name

N-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methyl]ethanamine

InChI

InChI=1S/C17H20ClNO2/c1-3-19-11-14-6-9-16(17(10-14)20-2)21-12-13-4-7-15(18)8-5-13/h4-10,19H,3,11-12H2,1-2H3

InChI Key

CPMHUJVGUMZYII-UHFFFAOYSA-N

SMILES

CCNCC1=CC(=C(C=C1)OCC2=CC=C(C=C2)Cl)OC

Canonical SMILES

CCNCC1=CC(=C(C=C1)OCC2=CC=C(C=C2)Cl)OC

Origin of Product

United States

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